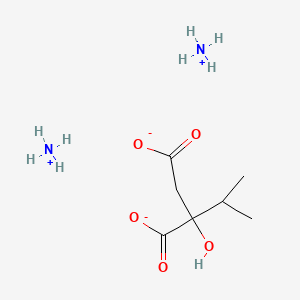
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is a chemical compound with the molecular formula C7H18N2O5 and a molecular weight of 210.22822 g/mol . This compound is also known by its systematic name, 2-Hydroxy-2-(1-methylethyl)butanedioic acid, ammonium salt . It is a derivative of 2-hydroxy-2-isopropylsuccinic acid, which is an intermediate in the biosynthesis of leucine in yeast .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can be achieved through the neutralization of 2-Hydroxy-2-isopropylsuccinic acid with ammonium hydroxide. The reaction typically involves dissolving 2-Hydroxy-2-isopropylsuccinic acid in water, followed by the gradual addition of ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar neutralization reactions but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt involves its role as an intermediate in the biosynthesis of leucine. It interacts with specific enzymes and proteins in the metabolic pathway, facilitating the conversion of precursor molecules into leucine. The molecular targets include enzymes such as isopropylmalate synthase and isopropylmalate dehydratase .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-isopropylsuccinic acid: The parent compound without the ammonium salt.
2-Isopropylmalic acid: Another intermediate in the leucine biosynthesis pathway.
2-Hydroxy-2-methylsuccinic acid: A structurally similar compound with a methyl group instead of an isopropyl group.
Uniqueness
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is unique due to its specific role in leucine biosynthesis and its ammonium salt form, which may offer different solubility and reactivity properties compared to its parent compound .
Propiedades
Número CAS |
73142-75-3 |
|---|---|
Fórmula molecular |
C7H18N2O5 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
diazanium;2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5.2H3N/c1-4(2)7(12,6(10)11)3-5(8)9;;/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11);2*1H3 |
Clave InChI |
UBXKWXJQTKCGNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















